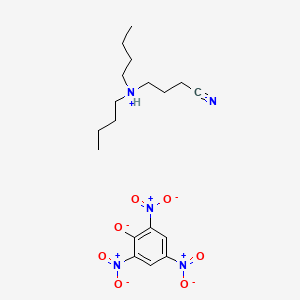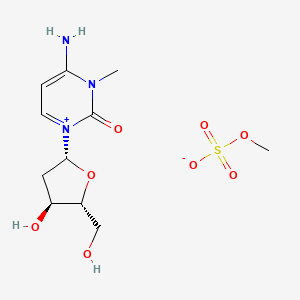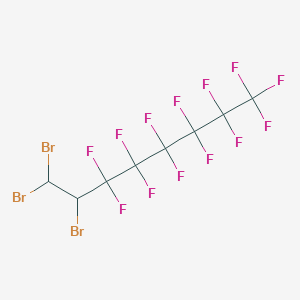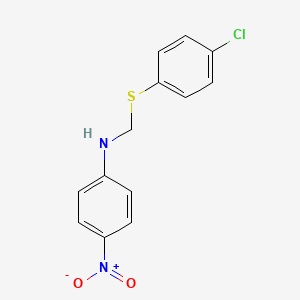
Butyronitrile, 4-(dibutylamino)-, picrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyronitrile, 4-(dibutylamino)-, picrate is a chemical compound with the molecular formula C18H27N5O7 It is a derivative of butyronitrile, where the butyronitrile is substituted with a dibutylamino group and further complexed with picrate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyronitrile, 4-(dibutylamino)-, picrate typically involves the reaction of 4-(dibutylamino)butyronitrile with picric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-(dibutylamino)butyronitrile} + \text{picric acid} \rightarrow \text{this compound} ]
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, ensuring consistency in product quality and yield. The use of advanced equipment and techniques helps in maintaining the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butyronitrile, 4-(dibutylamino)-, picrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The dibutylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitrile oxides, while reduction can produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Butyronitrile, 4-(dibutylamino)-, picrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its role as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Butyronitrile, 4-(dibutylamino)-, picrate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Butyronitrile: A simpler nitrile compound with the formula C4H7N.
4-(dibutylamino)butyronitrile: The parent compound without the picrate complex.
Picric acid: An aromatic compound with the formula C6H3N3O7, known for its explosive properties.
Uniqueness
Butyronitrile, 4-(dibutylamino)-, picrate is unique due to the combination of the dibutylamino group and the picrate complex, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where such properties are desired.
Propiedades
Número CAS |
73747-28-1 |
|---|---|
Fórmula molecular |
C18H27N5O7 |
Peso molecular |
425.4 g/mol |
Nombre IUPAC |
dibutyl(3-cyanopropyl)azanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C12H24N2.C6H3N3O7/c1-3-5-10-14(11-6-4-2)12-8-7-9-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8,10-12H2,1-2H3;1-2,10H |
Clave InChI |
CHLOOOFCNOZETE-UHFFFAOYSA-N |
SMILES canónico |
CCCC[NH+](CCCC)CCCC#N.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate)](/img/structure/B13768518.png)
![Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]-](/img/structure/B13768522.png)
![Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis-](/img/structure/B13768523.png)








![Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt](/img/structure/B13768574.png)
